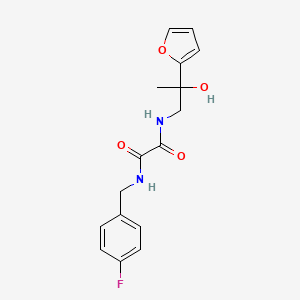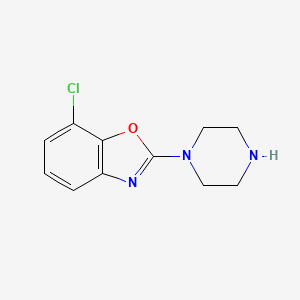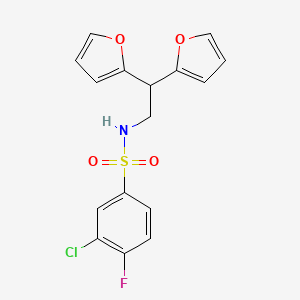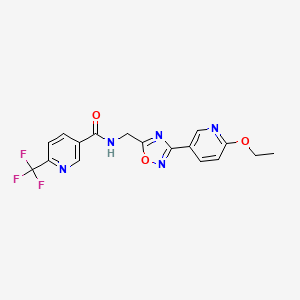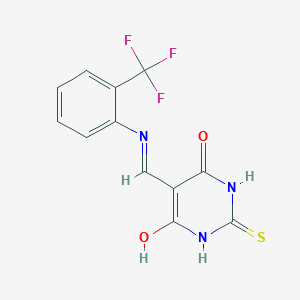
2-thioxo-5-(((2-(trifluoromethyl)phenyl)amino)methylene)dihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-thioxo-5-(((2-(trifluoromethyl)phenyl)amino)methylene)dihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C12H8F3N3O2S and its molecular weight is 315.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of novel heterocyclic compounds, such as dihydropyrimidine-2,4,5(3H)-triones and tetrahydro-2-thioxopyrimidine-4,5-diones, involves three-component reactions using appropriate amines, phenyl isocyanate or phenyl isothiocyanate, and ethyl bromopyruvate. These reactions are conducted under reflux conditions without additional bases or catalysts, highlighting a straightforward and efficient synthesis process. The structural elucidation of these compounds is confirmed through advanced spectroscopic data, indicating their potential for further chemical manipulation and application in various fields (Mehrabi & Alizadeh-bami, 2015).
Potential Applications in Materials Science
Compounds synthesized through the aforementioned methodologies have been investigated for their nonlinear optical (NLO) properties. For instance, derivatives of thiobarbituric acid, which share structural similarities with the compound , have been studied for their potential as NLO materials. These studies involve detailed structural, spectroscopic, and density functional theory calculations to understand the relationship between molecular structure and NLO properties. The findings suggest that certain configurations of these heterocyclic compounds exhibit promising NLO characteristics, making them suitable candidates for applications in laser technology and electro-optical devices (Ivanova & Spiteller, 2019).
Antibacterial Activity
Further research into the applications of these compounds explores their antibacterial potential. Novel 5‐Acetyl‐3‐aryl‐2‐thioxo‐dihydropyrimidine‐4,6(1H,5H)‐diones have been synthesized and evaluated for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The structural variation among these compounds allows for the exploration of structure-activity relationships, with some derivatives showing promising antibacterial efficacy. This suggests their potential use in developing new antimicrobial agents (Saeed, Abbas, Ashraf, & Bolte, 2014).
properties
IUPAC Name |
6-hydroxy-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]iminomethyl]-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O2S/c13-12(14,15)7-3-1-2-4-8(7)16-5-6-9(19)17-11(21)18-10(6)20/h1-5H,(H3,17,18,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQMOIXERJIDPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=CC2=C(NC(=S)NC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-chlorobenzamide](/img/structure/B2398592.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2398593.png)


![4-(azepan-1-ylsulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2398598.png)

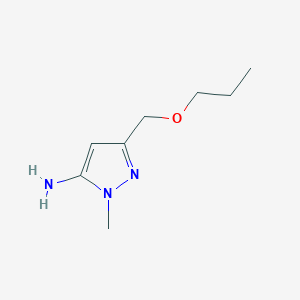
![1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-methylpiperazine](/img/structure/B2398603.png)
![4-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B2398605.png)
